3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate

Description

Historical Development and Evolution of Functionalized Imidazolium Ionic Liquids

The conceptual origins of ionic liquids date to the early 20th century, with the discovery of ethylammonium nitrate ($$ \text{C}2\text{H}5\text{NH}3^+ \cdot \text{NO}3^- $$) in 1914, which exhibited a melting point of 12°C. However, the modern era of imidazolium-based ionic liquids began in the 1970s with the development of alkyl-substituted derivatives, such as 1-ethyl-3-methylimidazolium chloride ($$ \text{[EMIM]Cl} $$), for battery electrolytes. The introduction of functionalized side chains, including sulfobutyl groups, emerged in the late 1990s as researchers sought to enhance solubility and catalytic activity. The sulfobutyl-functionalized variant discussed here represents a synthesis-driven innovation, combining the imidazolium core’s stability with the hydrogensulfate anion’s Brønsted acidity.

Classification Systems of Imidazolium Ionic Liquids

Imidazolium ionic liquids are classified by substitution patterns on the heterocyclic ring:

- Monosubstituted : One nitrogen atom bears an alkyl or aryl group (e.g., 1-methylimidazolium chloride).

- Disubstituted : Both nitrogen atoms are substituted, as seen in 1,3-dialkylimidazolium salts.

- Trisubstituted : Additional substituents modify the C2 position, though this is less common.

- Benzimidazole derivatives : Fused benzene rings augment π-π interactions.

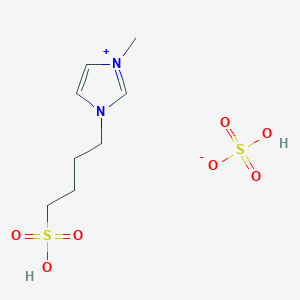

3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate falls into the disubstituted category, with a methyl group at N1 and a sulfobutyl chain (–(CH$$2$$)$$4$$SO$$_3$$H) at N3. This classification underscores its dual functionality: the sulfobutyl group enhances hydrophilicity, while the methyl group moderates steric effects.

Table 1: Structural and Physical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{16}\text{N}2\text{O}7\text{S}_2 $$ |

| Molecular Weight | 316.35 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.47 g/cm³ (20°C) |

| Refractive Index | 1.50 |

| Solubility | Miscible in water, polar solvents |

Theoretical Foundation of Sulfobutyl-Functionalized Imidazolium Ionic Liquids

The compound’s cation comprises a 1-methylimidazolium core modified by a 4-sulfobutyl chain. Quantum mechanical analyses reveal that the sulfobutyl group disrupts the imidazolium ring’s aromaticity, increasing charge localization at the sulfonic acid (–SO$$3$$H) terminus. This polarization enhances ionic dissociation in aqueous media, as evidenced by conductivity measurements. The hydrogensulfate anion ($$ \text{HSO}4^- $$) contributes additional Brønsted acidity, with a calculated pKa of approximately 1.9 in aqueous solutions.

Theoretical models, such as density functional theory (DFT), predict strong hydrogen-bonding networks between the sulfonic acid group and the hydrogensulfate anion. These interactions stabilize the liquid phase at room temperature despite the compound’s high molecular weight.

Significance of Brønsted Acidity in Imidazolium-Based Compounds

Brønsted acidity in this ionic liquid arises from two sources:

- Sulfonic Acid Group : The –SO$$_3$$H moiety donates protons, with acidity modulated by the alkyl chain’s electron-donating effects.

- Hydrogensulfate Anion : $$ \text{HSO}_4^- $$ acts as a weak acid ($$ \text{pKa} \approx 1.9 $$), further contributing to proton availability.

This dual acidity enables catalytic applications in esterification and hydrolysis reactions, where proton transfer is rate-limiting. Comparative studies show that sulfobutyl-functionalized imidazolium ionic liquids exhibit 2–3 times higher catalytic activity than non-sulfonated analogs in acetylation reactions.

Conceptual Framework for Understanding Ionic Liquid Behavior

The behavior of this compound can be modeled using the self-consistent generalized Langevin equation (SCGLE) theory, which accounts for charge asymmetry and dynamic arrest phenomena. Key predictions include:

- Viscosity : Elevated viscosity (~120 cP at 25°C) due to strong Coulombic interactions.

- Ionic Conductivity : Reduced conductivity compared to smaller ionic liquids (e.g., $$ \text{[EMIM]BF}_4 $$) because of the sulfobutyl group’s steric bulk.

- Solvation Dynamics : Slow relaxation times (~1 ns) attributed to persistent anion-cation clusters.

These properties align with experimental observations, reinforcing the utility of theoretical frameworks in designing task-specific ionic liquids.

Properties

IUPAC Name |

hydrogen sulfate;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S.H2O4S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-5(2,3)4/h5-6,8H,2-4,7H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKJIBPFXKAASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827320-59-2 | |

| Record name | 1-(4-Sulfobutyl)-3-methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 1-methylimidazole with 4-(chloromethyl)benzene sulfonic acid. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: On an industrial scale, the synthesis of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate involves similar steps but is carried out in larger reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can be performed to reduce the sulfonic acid group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

N-oxide derivatives from oxidation reactions.

Reduced sulfonic acid derivatives from reduction reactions.

Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis and Catalysis

3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate is utilized as a solvent and catalyst in various organic reactions. Its ability to dissolve a wide range of substrates allows for efficient chemical interactions. For instance, it has been employed in the synthesis of complex organic molecules through reactions such as:

- Suzuki Coupling Reactions : The compound can facilitate cross-coupling reactions between aryl halides and boronic acids, leading to the formation of biaryl compounds with high yields .

- One-Pot Multicomponent Reactions : It has been successfully used in one-pot reactions to synthesize substituted imidazoles and other heterocycles without the need for additional catalysts or solvents .

Biomass Conversion

The compound plays a significant role in biomass conversion processes. It has been shown to enhance the conversion of biomass into biofuels and other valuable chemicals. Studies indicate that using this ionic liquid can lead to higher yields in the production of biodiesel from various feedstocks compared to traditional methods .

Environmental Applications

Due to its biodegradable nature and low toxicity, this compound is increasingly being explored for environmental applications such as:

- Waste Treatment : It can be utilized in the treatment of industrial wastewater, where its ionic properties help in the removal of contaminants .

- Green Chemistry : The compound aligns with green chemistry principles by reducing the need for hazardous solvents and minimizing waste during chemical processes .

Case Study 1: Biodiesel Production

In a study conducted by Ahammed et al., this compound was applied in the transesterification of vegetable oils to produce biodiesel. The results demonstrated an impressive conversion rate of free fatty acids (FFA) into biodiesel, showcasing its effectiveness as a catalyst in sustainable energy production .

Case Study 2: Synthesis of Heterocycles

Research by Shekouhy and Hasaninejad highlighted the use of this ionic liquid in synthesizing various nitrogen-containing heterocycles via multicomponent reactions under ultrasonic irradiation. The study reported high yields and selectivity, emphasizing the compound's role in facilitating complex organic transformations efficiently .

Mechanism of Action

The mechanism by which 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. In drug delivery, it may form complexes with drugs, enhancing their solubility and bioavailability.

Molecular Targets and Pathways:

In catalysis, the compound may interact with substrates and intermediates.

In drug delivery, it may target specific biological pathways to improve drug efficacy.

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural differences and similarities between the target compound and related imidazolium salts:

Analysis of Key Differences

Substituent Effects

- Sulfobutyl Group : The sulfobutyl chain in the target compound introduces a sulfonic acid group (─SO₃H), significantly enhancing acidity compared to alkyl chains (e.g., butyl or heptyl). This makes it superior in acid-catalyzed reactions such as esterifications .

- Aromatic vs. Aliphatic Chains: Compounds with aromatic substituents (e.g., quinolin-2-yl) exhibit distinct electronic properties, enabling applications in photochemistry or metal coordination, unlike aliphatic chains .

Counterion Influence

- Hydrogensulfate (HSO₄⁻) : Provides strong Brønsted acidity, making the target compound effective in proton-transfer reactions. In contrast, chloride (Cl⁻) offers higher solubility in water, while BF₄⁻ and PF₆⁻ improve electrochemical stability .

Physicochemical Properties

- Acidity: The sulfonic acid group in the target compound (pKa ~1-2) makes it more acidic than non-sulfonated analogs (pKa ~4-5 for alkylimidazolium salts) .

- Thermal Stability: Decomposition temperatures for sulfonated imidazolium salts typically exceed 300°C, outperforming non-functionalized ionic liquids .

Biological Activity

3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate, also known as 3-MelmbSulf, is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including catalysis and biomass processing. This article reviews the biological activity of this compound, focusing on its chemical characteristics, potential applications, and relevant research findings.

- Molecular Formula: CHNOS

- Molecular Weight: 316.35 g/mol

- CAS Number: 827320-59-2

The compound is characterized by its high thermal stability and tunable polarity, making it suitable for a range of scientific applications. Its ionic nature contributes to its solubility in various solvents, enhancing its utility in chemical reactions.

1. Antimicrobial Properties

Research indicates that 3-MelmbSulf exhibits antimicrobial activity against various bacteria and fungi. A study published in the Journal of Applied Microbiology demonstrated that the compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to cell lysis.

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using different cell lines to evaluate the safety profile of 3-MelmbSulf. In vitro studies reported in Toxicology Reports indicated that while the compound shows some cytotoxic effects at high concentrations, it remains relatively safe at lower doses. The IC50 values varied across different cell lines, suggesting a need for further investigation into its therapeutic index.

3. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Catalysis

3-MelmbSulf has been investigated as a catalyst in various chemical reactions due to its ability to dissolve a wide range of substrates. Notably, it has been employed as a catalyst for the esterification of fatty acids, demonstrating enhanced reaction rates compared to traditional solvents.

Biomass Conversion

The compound's ability to dissolve lignocellulosic materials positions it as a promising solvent for biomass pretreatment processes. Studies published in Green Chemistry reported successful pretreatment of lignocellulose using 3-MelmbSulf, facilitating subsequent fermentation processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Applied Microbiology | Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli; disrupts cell membranes |

| Toxicology Reports | Cytotoxicity | Relatively safe at low concentrations; variable IC50 values across cell lines |

| Bioorganic & Medicinal Chemistry Letters | Enzyme Inhibition | Inhibits specific metabolic enzymes; potential for drug development |

| Green Chemistry | Biomass Conversion | Effective solvent for lignocellulose pretreatment; enhances fermentation efficiency |

Q & A

Basic: What are the recommended methodologies for synthesizing 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate with high purity?

Answer:

Synthesis typically involves alkylation of 1-methylimidazole with 1,4-butanesultone, followed by anion exchange with hydrogensulfate. Key steps include:

- Alkylation : React 1-methylimidazole with 1,4-butanesultone in a polar solvent (e.g., acetonitrile) under reflux (70–90°C, 24–48 h) to form the sulfobutyl intermediate.

- Anion Exchange : Treat the intermediate with hydrogensulfate (e.g., via metathesis with NaHSO₄) in aqueous or methanol solution.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₃CN/H₂O) to isolate the product. Confirm purity via ¹H/¹³C NMR (e.g., imidazolium proton at δ 9.5–10.5 ppm) and HRMS .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Answer:

¹H and ¹³C NMR assignments are critical:

- ¹H NMR : The imidazolium proton appears as a singlet at δ ~10.2 ppm. The sulfobutyl chain shows protons at δ 2.1–2.6 (CH₂SO₃⁻) and δ 4.3–4.5 (N-CH₂). Methyl groups on the imidazolium ring resonate at δ 3.8–4.0 ppm.

- ¹³C NMR : The imidazolium carbons appear at δ 122–138 ppm. The sulfonate carbon (SO₃⁻) is at δ 50–55 ppm. Cross-validation with 2D techniques (HSQC, HMBC) ensures connectivity .

Advanced: What strategies resolve discrepancies in thermal stability data from differential scanning calorimetry (DSC)?

Answer:

Conflicting DSC data (e.g., decomposition vs. melting transitions) can arise from:

- Sample Preparation : Ensure anhydrous conditions (dry under vacuum) to avoid moisture-induced artifacts.

- Heating Rate Optimization : Use slow rates (2–5°C/min) to distinguish overlapping transitions.

- Complementary Techniques : Pair DSC with thermogravimetric analysis (TGA) to correlate mass loss with thermal events. For example, a sharp endotherm at 131°C (melting) followed by decomposition above 265°C was observed in related imidazolium salts .

Advanced: How does the sulfobutyl substituent influence catalytic efficiency in acid-catalyzed reactions?

Answer:

The sulfobutyl group enhances Brønsted acidity via sulfonic acid stabilization, critical for catalysis (e.g., xanthene synthesis). Methodological insights:

- Acidity Measurement : Use Hammett acidity (H₀) or pH titration to quantify proton availability.

- Kinetic Studies : Compare reaction rates with non-sulfonated analogues. For example, sulfobutyl-modified ionic liquids showed 85% yield in xanthene synthesis versus <50% for non-sulfonated counterparts .

Advanced: What crystallographic challenges arise in X-ray structure determination, and how can SHELXL refinement address them?

Answer:

Challenges include:

- Disorder : The flexible sulfobutyl chain may exhibit positional disorder. Use SHELXL’s PART and SUMP commands to model partial occupancies.

- Twinned Data : For non-merohedral twinning, apply TWIN/BASF commands in SHELXL.

- Validation : Check ADDSYM/PLATON for missed symmetry and validate hydrogen bonding with Mercury .

Basic: What analytical techniques assess purity post-synthesis?

Answer:

- HPLC : Use a C18 column (mobile phase: H₂O/CH₃CN with 0.1% TFA) to detect impurities.

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 34.1%, H: 5.4%, N: 6.3%, S: 14.5%).

- Melting Point : Compare observed values (e.g., 131–135°C) with literature .

Advanced: How can electrochemical methods evaluate corrosion inhibition potential in acidic environments?

Answer:

- Potentiodynamic Polarization : Measure corrosion current density (Icorr) in 1.0 M HCl with/without the compound. A decrease in Icorr indicates inhibition efficiency.

- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) to quantify adsorption on carbon steel.

- Surface Analysis : Post-test SEM/EDX confirms inhibitor film formation .

Advanced: What mechanistic insights can isotopic labeling provide in Brønsted acid catalysis?

Answer:

- Deuterium Labeling : Use D₂O to track proton transfer via ²H NMR. For example, deuterated imidazolium salts show shifted ¹H signals, confirming active proton participation.

- Kinetic Isotope Effects (KIE) : Compare kH/kD values to identify rate-limiting proton transfer steps in reactions like ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.